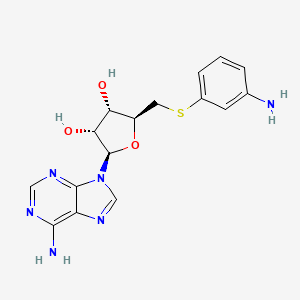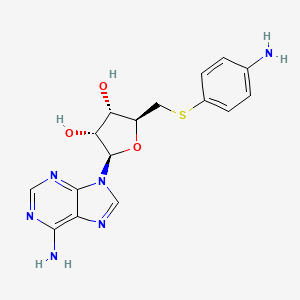
5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine, also known as MBTTA, is a thiadiazole derivative that has been studied extensively in the scientific community due to its various applications in organic synthesis, drug discovery, and biochemistry. This compound has been found to have a wide range of uses, including as a reagent in organic synthesis, as a ligand for drug discovery, and as a biochemical and physiological agent.
Scientific Research Applications
Antimicrobial and Antitumor Applications
1,3,4-Thiadiazole derivatives exhibit promising antimicrobial activities . The facile synthesis of novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties demonstrated significant in vitro biological activity against Gram-positive and Gram-negative bacterial strains, suggesting their potential as antimicrobial agents (Idrees et al., 2019). Similarly, newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds showed antimicrobial and DNA protective abilities , indicating their application in pharmacology and as potential chemotherapy adjuncts (Gür et al., 2020).
Photoluminescence and Materials Science
The fluorescence properties of 1,3,4-thiadiazole derivatives have been explored, revealing their potential in material science. For instance, a silver(I) complex of a new thiadiazole ligand demonstrated strong photoluminescence properties, suggesting its application in the development of new fluorescent materials (Demir et al., 2019). Spectroscopic and theoretical studies on the fluorescence effects of bio-active compounds related to 1,3,4-thiadiazole showed that molecular aggregation and the position of the amino group significantly influence fluorescence, highlighting their importance in the design of fluorescent materials and sensors (Matwijczuk et al., 2018).
Synthesis and Structural Analysis
The synthesis and characterization of 1,3,4-thiadiazole derivatives have been extensively studied, revealing their structural complexity and the influence of substituents on their biological activities. For example, the synthesis of thiadiazole derivatives using Mn(II) catalyzed reactions provided insights into their molecular structure, which is crucial for understanding their reactivity and potential applications (Dani et al., 2013).
Biological Agents and Diuretic Activity
Thiadiazole derivatives have also been synthesized as potential biological agents , showing antimicrobial and analgesic activity, which underscores their versatility in medicinal chemistry (Venkatesh et al., 2010). Moreover, the diuretic activity of substituted 1,3,4-thiadiazoles has been investigated, revealing their potential as new diuretic agents, which can lead to the development of novel therapeutic drugs (Ergena et al., 2022).
properties
IUPAC Name |
5-(5-methyl-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-6-2-3-8-7(4-6)5-9(15-8)10-13-14-11(12)16-10/h2-5H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGGULMXNRMPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone](/img/structure/B1526744.png)

![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)





